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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

In the landscape of pharmacological tools for neuroscience and drug development, JHU37160
and Compound 21 stand out as potent and selective agonists for their respective targets.
However, a direct comparison of their potency and efficacy is not straightforward as they
modulate distinct receptor systems. JHU37160 is a novel agonist for Designer Receptors
Exclusively Activated by Designer Drugs (DREADDSs), specifically the human muscarinic
acetylcholine M3 (hM3Dq) and M4 (hM4Di) receptors. In contrast, Compound 21 is a selective
agonist for the endogenous Angiotensin Il Type 2 (AT2) receptor.

This guide provides a comprehensive overview of the potency, efficacy, and signaling pathways
of JHU37160 and Compound 21, based on available experimental data. The information
presented is intended to assist researchers, scientists, and drug development professionals in
selecting the appropriate molecule for their specific research applications.

JHU37160: A Potent DREADD Agonist

JHU37160 has emerged as a second-generation DREADD agonist with high potency and brain
permeability.[1] It is designed to activate engineered muscarinic receptors, allowing for precise
temporal control of neuronal activity in preclinical models.

Potency and Efficacy Data

The potency and efficacy of JHU37160 have been characterized in vitro using various assays.
The following table summarizes key quantitative data:
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hM3Dq hM4Di

Parameter Cell Line Assay Type Reference
DREADD DREADD
) Mouse brain Radioligand

Ki 1.9nM 3.6 nM _ o [2]
sections binding
HEK-293 Fluorescent &

EC50 18.5 nM 0.2 nM [2][3]
cells BRET-based

Signaling Pathways

JHU37160 activates distinct signaling pathways depending on the DREADD subtype
expressed:

» hM3Dq (Gg-coupled): Activation of the Gq pathway leads to the stimulation of phospholipase
C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+), leading to neuronal depolarization and activation.

o hM4Di (Gi-coupled): Activation of the Gi pathway inhibits adenylyl cyclase, leading to a
decrease in cyclic AMP (cAMP) levels. This results in the opening of G-protein-coupled
inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and
inhibition of neuronal activity.

IP3

hM3Dq (Ga)

JHU37160

hM4Di (Gi)

GIRK Channel Neuronal
Opening Inhibition
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JHU37160 Signaling Pathways.

Experimental Protocols

In Vitro Potency and Efficacy Assays (HEK-293 Cells)[3]

o Cell Culture and Transfection: HEK-293 cells are cultured and transfected with cDNA
encoding for either hM3Dq or hM4Di DREADDSs, along with a calcium indicator (e.g.,
GCaMP&6) for hM3Dq assays or a BRET-based cAMP sensor for hM4Di assays.

o Assay Procedure:

o For hM3Dq (calcium mobilization): Transfected cells are plated in 96-well plates.
Increasing concentrations of JHU37160 are added, and changes in intracellular calcium
are measured by monitoring fluorescence intensity over time.

o For hM4Di (cAMP modulation): Transfected cells are treated with forskolin to stimulate
cAMP production. Increasing concentrations of JHU37160 are then added, and the
resulting decrease in CAMP is measured using a BRET-based assay.

o Data Analysis: EC50 values are calculated by fitting the concentration-response data to a
sigmoidal dose-response curve.

Compound 21: A Selective AT2 Receptor Agonist

Compound 21 is a non-peptide agonist that selectively activates the Angiotensin Il Type 2 (AT2)
receptor.[4][5] The AT2 receptor is part of the renin-angiotensin system and its activation is
often associated with beneficial effects that counteract the actions of the AT1 receptor, such as
vasodilation, anti-inflammatory, and anti-fibrotic effects.[6]

Potency and Selectivity Data

The binding affinity of Compound 21 for the AT2 receptor compared to the AT1 receptor
demonstrates its selectivity:
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Parameter AT2 Receptor AT1 Receptor Reference

Ki 0.4 uM >10 uM [5]

Efficacy and Biological Effects

Compound 21 has demonstrated efficacy in a variety of preclinical models:

Neuroprotection: Elicits cerebroprotective actions in models of ischemic stroke.[4]

o Cardiovascular: Reduces mean arterial blood pressure in spontaneously hypertensive rats
and attenuates pulmonary hypertension.[5]

e Anti-inflammatory: Prevents TNF-a-induced endothelial inflammation and leukocyte
adhesion.[7]

» Reno-protective: Attenuates diabetic nephropathy by inhibiting renal oxidative stress,
inflammation, and fibrosis.[6]

Signaling Pathway

The signaling cascade initiated by Compound 21 binding to the AT2 receptor is complex and
can involve multiple downstream effectors. A key aspect of AT2 receptor signaling is its
opposition to AT1 receptor-mediated effects. Activation of the AT2 receptor can lead to the
activation of protein phosphatases (e.g., SHP-1), which can dephosphorylate and inactivate
components of pro-inflammatory and pro-fibrotic signaling pathways. Additionally, AT2 receptor
activation has been linked to the activation of nitric oxide synthase (NOS) and subsequent
production of nitric oxide (NO), contributing to vasodilation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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